3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid
Description
3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-7,19H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJCLHAFCPPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689095 | |
| Record name | 3'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-91-0 | |
| Record name | 3'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the benzoic acid core, followed by the introduction of the hydroxymethyl and trifluoromethyl groups through specific reactions. For instance, the trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, while the hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The benzoic acid core can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: Formation of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxymethylphenyl)-4-trifluoromethylbenzoic acid
- 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid
- 3-(3-Hydroxymethylphenyl)-5-difluoromethylbenzoic acid
Uniqueness
3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the hydroxymethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
